![molecular formula C12H8BrNO3 B5755644 2-(3-bromophenyl)-5-[(E)-2-nitroethenyl]furan](/img/structure/B5755644.png)
2-(3-bromophenyl)-5-[(E)-2-nitroethenyl]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-bromophenyl)-5-[(E)-2-nitroethenyl]furan is an organic compound that features a furan ring substituted with a bromophenyl group and a nitroethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-5-[(E)-2-nitroethenyl]furan typically involves the following steps:
Furan Formation: The furan ring can be constructed via a cyclization reaction involving a suitable precursor such as a 1,4-diketone or a 1,4-diol.
Nitroethenyl Substitution: The nitroethenyl group can be introduced through a Knoevenagel condensation reaction between a nitroalkane and an aldehyde or ketone in the presence of a base such as piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-bromophenyl)-5-[(E)-2-nitroethenyl]furan can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other nitrogen-containing functional groups.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent such as dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted furan derivatives.
Applications De Recherche Scientifique
2-(3-bromophenyl)-5-[(E)-2-nitroethenyl]furan has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry:
Materials Science: Used in the design and synthesis of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(3-bromophenyl)-5-[(E)-2-nitroethenyl]furan depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitroethenyl group can participate in electron transfer reactions, while the bromophenyl group can engage in hydrophobic interactions with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-chlorophenyl)-5-[(E)-2-nitroethenyl]furan: Similar structure with a chlorine atom instead of bromine.
2-(3-bromophenyl)-5-[(E)-2-nitroethenyl]thiophene: Similar structure with a thiophene ring instead of furan.
2-(3-bromophenyl)-5-[(E)-2-nitroethenyl]pyrrole: Similar structure with a pyrrole ring instead of furan.
Uniqueness
2-(3-bromophenyl)-5-[(E)-2-nitroethenyl]furan is unique due to the combination of its bromophenyl and nitroethenyl substituents on a furan ring. This unique structure imparts specific electronic and steric properties that can influence its reactivity and interactions with other molecules.
Propriétés
IUPAC Name |
2-(3-bromophenyl)-5-[(E)-2-nitroethenyl]furan |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO3/c13-10-3-1-2-9(8-10)12-5-4-11(17-12)6-7-14(15)16/h1-8H/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCRRWUSQOTJGE-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC=C(O2)C=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C2=CC=C(O2)/C=C/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5755564.png)
![2-(2-naphthylamino)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5755573.png)
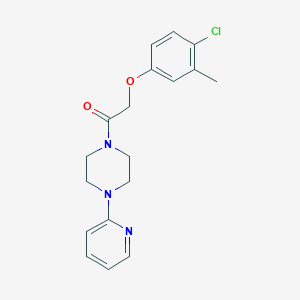

![N-{[4-(diethylamino)phenyl]carbamothioyl}benzamide](/img/structure/B5755594.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-[1,2,3,4]tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B5755610.png)
![4-methoxy-N-[(3-methoxyphenyl)methyl]aniline](/img/structure/B5755616.png)
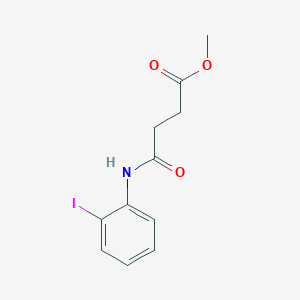
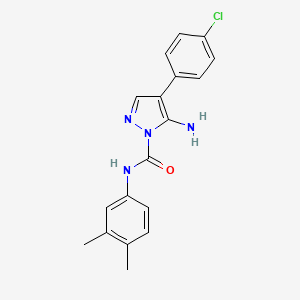
![methyl 4-ethyl-5-methyl-2-{[(4-morpholinylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B5755634.png)
![1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-benzotriazole-5-carboxamide](/img/structure/B5755647.png)
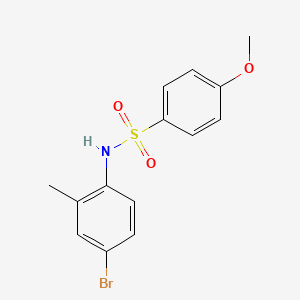
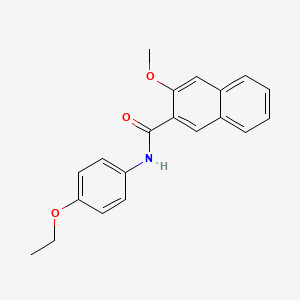
![3-Chloro-4-[(4-fluorophenyl)methoxy]benzaldehyde](/img/structure/B5755666.png)
